

# The Architecture of a Urea-Oxalic Acid Cocrystal: A Technical Guide

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## Compound of Interest

Compound Name: *Urea oxalate*

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## Abstract

This technical guide provides an in-depth examination of the crystal structure of the urea-oxalic acid cocrystal, a material of interest for its potential applications in pharmaceuticals and agrochemicals. Through a comprehensive review of crystallographic data, this document elucidates the structural framework, intermolecular interactions, and experimental methodologies used to characterize this cocrystal. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Visualizations of the experimental workflow and the intricate hydrogen bonding network offer a clear understanding of the cocrystal's formation and supramolecular assembly.

## Introduction

Cocrystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of active pharmaceutical ingredients (APIs) and other molecular solids without altering their chemical structure. Urea, a common and safe excipient, is an excellent hydrogen-bond donor, making it a versatile coformer in the design of cocrystals. When combined with oxalic acid, a simple dicarboxylic acid, it forms a robust cocrystal stabilized by a network of hydrogen bonds. Understanding the precise three-dimensional arrangement of molecules in this cocrystal is crucial for predicting its properties, such as solubility, stability, and bioavailability. This guide focuses on the well-studied 2:1 and 1:1 stoichiometric forms of the urea-oxalic acid cocrystal.

## Crystallographic Data

The urea-oxalic acid cocrystal has been primarily characterized in two stoichiometric ratios: 2:1 and 1:1. Both forms crystallize in the monoclinic system but differ in their space group and unit cell parameters. The 2:1 cocrystal is notable for its layered structure, a common motif in urea-dicarboxylic acid cocrystals.

## Quantitative Crystallographic Data

The following tables summarize the key crystallographic data for the 2:1 and 1:1 urea-oxalic acid cocrystals, as determined by single-crystal X-ray diffraction.

Table 1: Crystallographic Data for 2:1 Urea-Oxalic Acid Cocrystal[1][2][3][4]

| Parameter                | Value   |
|--------------------------|---|
| Formula                  | 2[CO(NH <sub>2</sub> ) <sub>2</sub> ]·(COOH) <sub>2</sub> |
| Crystal System           | Monoclinic  |
| Space Group              | P2 <sub>1</sub> /c  |
| a (Å)                    | 5.058 (3)   |
| b (Å)                    | 12.400 (3)  |
| c (Å)                    | 6.964 (2)   |
| β (°)                    | 98.13 (7)   |
| Volume (Å <sup>3</sup> ) | Not Reported  |
| Z                        | 2   |

Table 2: Crystallographic Data for 1:1 Urea-Oxalic Acid Cocrystal[5][6][7]

| Parameter                | Value                      |
|--------------------------|----------------------------|
| Formula                  | <chem>CH4N2O.C2H2O4</chem> |
| Crystal System           | Monoclinic                 |
| Space Group              | C2/c                       |
| a (Å)                    | 13.0625                    |
| b (Å)                    | 6.6437                     |
| c (Å)                    | 6.8478                     |
| $\beta$ (°)              | 92.474                     |
| Volume (Å <sup>3</sup> ) | 593.72                     |
| Z                        | 4                          |

Table 3: Selected Bond Distances and Angles for 1:1 Urea-Oxalic Acid Cocrystal (Neutron Diffraction Data)[5]

| Bond        | Distance (Å) | Angle           | Degree (°) |
|-------------|--------------|-----------------|------------|
| C(1)-N(1)   | 1.333 (1)    | N(1)-C(1)-N(1') | 119.7 (2)  |
| C(1)-O(1)   | 1.256 (3)    | O(2)-C(2)-O(3)  | 125.6 (2)  |
| C(2)-C(2'') | 1.537 (2)    | H(1)-N(1)-H(2)  | 117.5 (5)  |
| C(2)-O(2)   | 1.304 (2)    |                 |            |
| C(2)-O(3)   | 1.200 (2)    |                 |            |
| N(1)-H(1)   | 1.002 (4)    |                 |            |
| N(1)-H(2)   | 1.000 (4)    |                 |            |
| O(2)-H(3)   | 1.020 (4)    |                 |            |

## Experimental Protocols

The synthesis and characterization of urea-oxalic acid cocrystals can be achieved through various established methods. The choice of method can influence the resulting crystal form and quality.

## Cocrystal Synthesis

### Method 1: Slow Evaporation (for Single Crystals)[1][8]

- Preparation of Solution: Prepare a saturated aqueous solution containing urea and oxalic acid in the desired stoichiometric ratio (e.g., 2:1 or 1:1 molar ratio).
- Stirring: Stir the mixture at room temperature for approximately 20 minutes using a magnetic stirrer to ensure complete dissolution and homogeneity.[9]
- Filtration: Filter the resulting solution using a Whatman® filter paper (e.g., 80 µm) to remove any undissolved particles.[9]
- Crystallization: Allow the filtered solution to evaporate slowly at a constant, ambient temperature (e.g., 25 °C).[9]
- Crystal Harvesting: Well-formed single crystals suitable for X-ray diffraction will form over a period of several days to a week. The crystals can then be harvested.
- Purification: For higher purity, the synthesized crystals can be re-crystallized using the same procedure.[9]

### Method 2: Grinding (Mechanochemical Synthesis)[7][10]

- Mixing: Place a stoichiometric mixture of urea and oxalic acid (e.g., 1:1) in an agate mortar.
- Solvent-Drop Grinding: Add a small amount of a suitable solvent (e.g., distilled water) dropwise to the mixture.[7]
- Grinding: Grind the mixture at room temperature until a dry, crystalline powder is obtained.[7] This method is particularly useful for screening cocrystal formation and for producing larger quantities of the cocrystal powder.

## Characterization Methods

### 1. Single-Crystal X-ray Diffraction (SC-XRD):

- A suitable single crystal is mounted on a goniometer.
- The crystal is irradiated with a monochromatic X-ray beam.
- The diffraction pattern is collected on a detector as the crystal is rotated.
- The resulting data is used to solve and refine the crystal structure, providing precise atomic coordinates, bond lengths, bond angles, and unit cell parameters.[\[1\]](#)[\[8\]](#)

### 2. Powder X-ray Diffraction (PXRD):

- A powdered sample of the cocrystal is packed into a sample holder.
- The sample is irradiated with an X-ray beam, and the diffracted X-rays are detected over a range of  $2\theta$  angles.
- The resulting diffractogram, a plot of intensity versus  $2\theta$ , serves as a fingerprint for the crystalline phase and can be used to confirm the formation of a new crystalline entity, distinct from the starting materials.[\[7\]](#)[\[9\]](#)[\[10\]](#)

### 3. Fourier-Transform Infrared (FTIR) Spectroscopy:

- The cocrystal sample is analyzed to identify the vibrational modes of the functional groups.
- Shifts in the characteristic absorption bands of the N-H (urea) and O-H and C=O (oxalic acid) groups upon cocrystallization provide evidence of hydrogen bonding interactions.[\[7\]](#)[\[9\]](#)

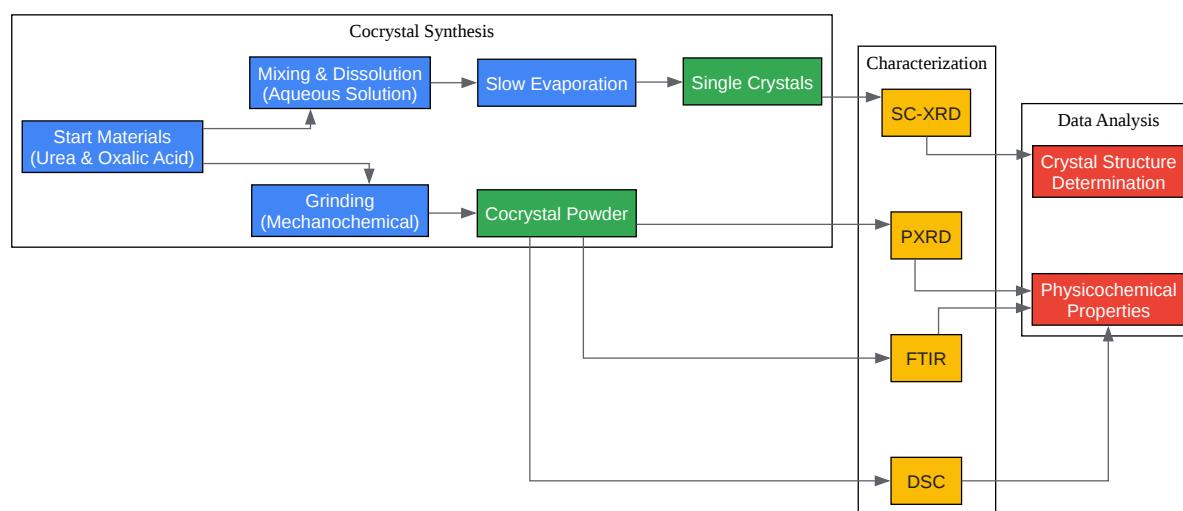
### 4. Differential Scanning Calorimetry (DSC):

- A small amount of the cocrystal is heated at a constant rate.
- The heat flow to or from the sample is measured as a function of temperature.
- DSC provides information on the melting point and thermal stability of the cocrystal, which are typically different from those of the individual components.[\[10\]](#)

# Visualizations

## Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for synthesizing and characterizing the urea-oxalic acid cocrystal.

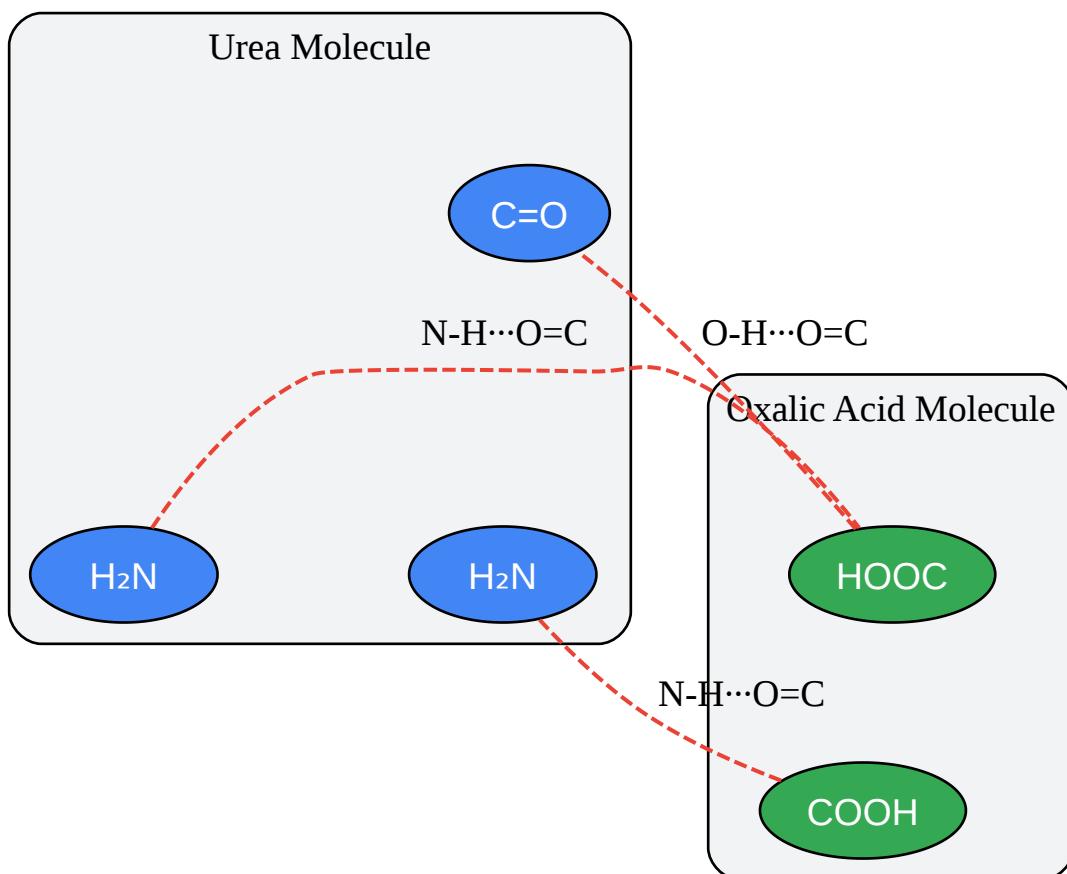


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*Experimental workflow for **urea oxalate** cocrystal.*

## Supramolecular Assembly: The Hydrogen Bonding Network

The stability of the urea-oxalic acid cocrystal is derived from an extensive network of hydrogen bonds. The urea molecule, with its two amine groups (hydrogen bond donors) and one carbonyl oxygen (hydrogen bond acceptor), and the oxalic acid molecule, with its two carboxyl groups (both donors and acceptors), create a robust and predictable supramolecular synthon. The diagram below conceptualizes the primary hydrogen bonding interactions between urea and oxalic acid molecules.



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*Hydrogen bonding in urea oxalate cocrystal.*

## Conclusion

The urea-oxalic acid cocrystal serves as a model system for understanding the principles of crystal engineering and supramolecular chemistry. The well-defined crystal structures of the 2:1 and 1:1 forms, stabilized by a predictable hydrogen bonding network, have been thoroughly characterized. The experimental protocols detailed in this guide provide a roadmap for the

synthesis and analysis of these and similar cocrystal systems. For researchers in drug development, the ability to predictably modify the crystal structure of a molecule through cocrystallization with a safe excipient like urea offers a valuable strategy for optimizing the physical and pharmaceutical properties of APIs.

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- To cite this document: BenchChem. [The Architecture of a Urea-Oxalic Acid Cocrystal: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b145975#crystal-structure-of-urea-oxalate-cocrystal\]](https://www.benchchem.com/product/b145975#crystal-structure-of-urea-oxalate-cocrystal)

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